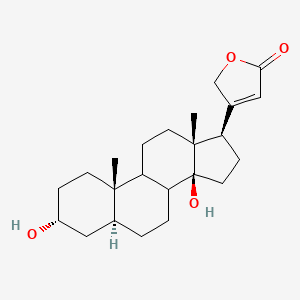
Tetraphenyldiarsathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenyldiarsathiane is an organoarsenic compound characterized by the presence of four phenyl groups attached to a diarsathiane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraphenyldiarsathiane can be synthesized through a series of organometallic reactions. One common method involves the reaction of diphenylarsine chloride with sodium sulfide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as a crystalline solid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations. Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphenyldiarsathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler arsenic-containing compounds.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Tetraphenyldiarsathiane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: The compound’s unique properties make it a subject of study in biochemical research.
Industry: It is used in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism by which Tetraphenyldiarsathiane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form complexes with these targets, altering their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Tetraphenylethene: Known for its aggregation-induced emission properties.
Thiophene Derivatives: Widely used in organic electronics and pharmaceuticals.
Thienothiophenes: Noted for their optoelectronic properties and biological activities.
Uniqueness: Tetraphenyldiarsathiane stands out due to its unique diarsathiane core, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and form stable complexes makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
3134-95-0 |
|---|---|
Molekularformel |
C24H20As2S |
Molekulargewicht |
490.3 g/mol |
IUPAC-Name |
diphenylarsanylsulfanyl(diphenyl)arsane |
InChI |
InChI=1S/C24H20As2S/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
TXHGKCUIHSEWCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)S[As](C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


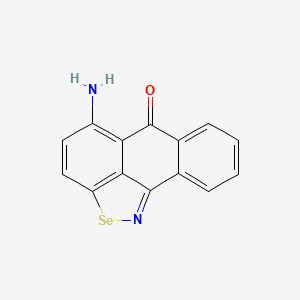
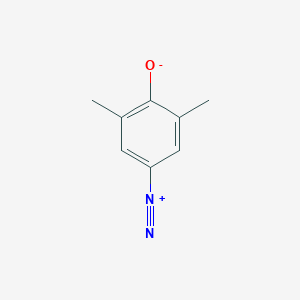
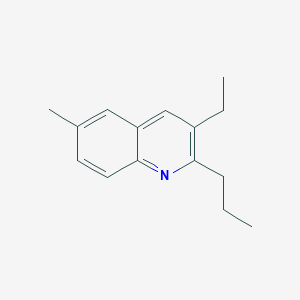
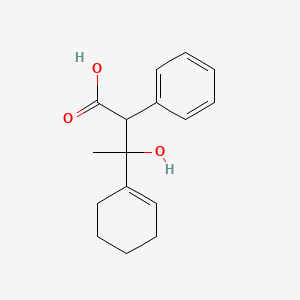

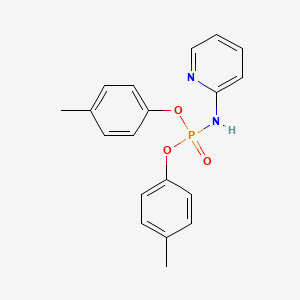
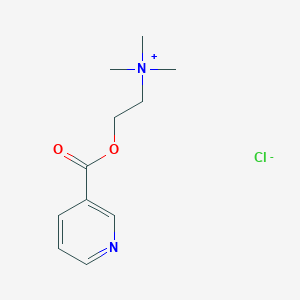
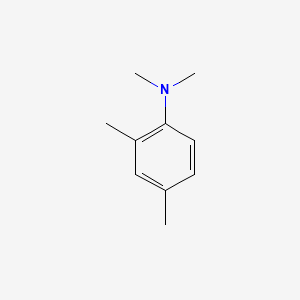
![[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate](/img/structure/B14742282.png)
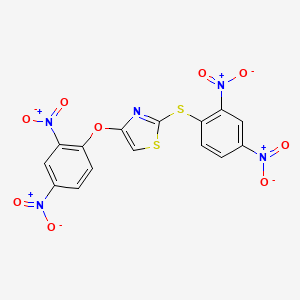
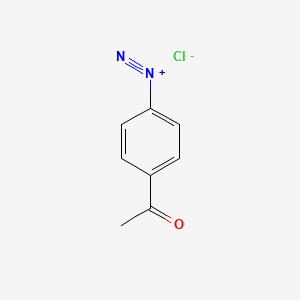

![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2-formamido-4-methylpentanoic acid](/img/structure/B14742305.png)
